![molecular formula C8H15N B071381 2-Isopropyl-2-azabicyclo[2.1.1]hexane CAS No. 175021-19-9](/img/structure/B71381.png)

2-Isopropyl-2-azabicyclo[2.1.1]hexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

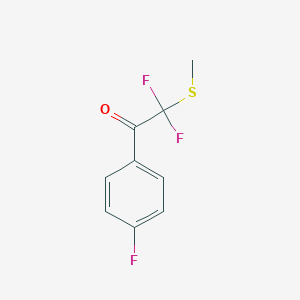

2-Isopropyl-2-azabicyclo[2.1.1]hexane, commonly known as IPA or Isopropylphenidate, is a synthetic compound belonging to the family of phenidates. It is a potent psychostimulant that has been widely used in scientific research. IPA has been found to have similar effects to Ritalin, a well-known prescription drug used to treat attention deficit hyperactivity disorder (ADHD).

Mechanism Of Action

IPA works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in increased activity in the brain's reward and motivation pathways, leading to feelings of euphoria, increased energy, and improved cognitive function. The exact mechanism of action of IPA is not fully understood, but it is believed to act primarily on the dopamine transporter and norepinephrine transporter.

Biochemical And Physiological Effects

IPA has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and bronchodilation. IPA has been found to increase the release of glucose and fatty acids from adipose tissue, leading to increased energy levels. It also increases the release of corticotropin-releasing hormone (CRH), which can lead to increased stress and anxiety.

Advantages And Limitations For Lab Experiments

IPA has several advantages for use in lab experiments. It is a potent psychostimulant that has been found to have similar effects to Ritalin. It is relatively easy to synthesize and purify, making it readily available for use in research. However, there are also limitations to its use. IPA has been found to have a high potential for abuse and addiction, which can make it difficult to control in lab experiments. It can also have a range of side effects, including increased heart rate, blood pressure, and body temperature, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on IPA. One area of interest is the potential use of IPA in the treatment of neurological disorders, such as 2-Isopropyl-2-azabicyclo[2.1.1]hexane, narcolepsy, and depression. Further research is needed to investigate the efficacy and safety of IPA in these conditions. Another area of interest is the development of new psychostimulants based on IPA. Researchers are exploring new compounds that have similar effects to IPA but with fewer side effects and a lower potential for abuse and addiction. Finally, there is a need for more research into the long-term effects of IPA use on the brain and body. This will help to determine the safety and potential risks associated with the use of IPA in scientific research.

Synthesis Methods

IPA is synthesized by reacting isopropylphenylacetone with ammonia in the presence of a reducing agent, such as sodium borohydride. The reaction takes place in a solvent, such as ethanol or methanol, and is typically carried out under reflux conditions. The resulting product is purified by recrystallization or chromatography to obtain pure IPA.

Scientific Research Applications

IPA has been widely used in scientific research to investigate its effects on the central nervous system. It has been found to have similar effects to Ritalin, including increasing dopamine and norepinephrine levels in the brain. IPA has been used in studies investigating the effects of psychostimulants on cognitive function, attention, and memory. It has also been used to investigate the potential use of psychostimulants in the treatment of neurological disorders, such as 2-Isopropyl-2-azabicyclo[2.1.1]hexane, narcolepsy, and depression.

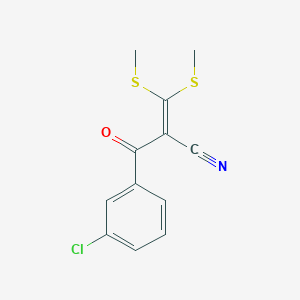

properties

CAS RN |

175021-19-9 |

|---|---|

Product Name |

2-Isopropyl-2-azabicyclo[2.1.1]hexane |

Molecular Formula |

C8H15N |

Molecular Weight |

125.21 g/mol |

IUPAC Name |

2-propan-2-yl-2-azabicyclo[2.1.1]hexane |

InChI |

InChI=1S/C8H15N/c1-6(2)9-5-7-3-8(9)4-7/h6-8H,3-5H2,1-2H3 |

InChI Key |

FURXRIUSNLWPAX-UHFFFAOYSA-N |

SMILES |

CC(C)N1CC2CC1C2 |

Canonical SMILES |

CC(C)N1CC2CC1C2 |

synonyms |

2-Azabicyclo[2.1.1]hexane,2-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate](/img/structure/B71324.png)

![2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid](/img/structure/B71327.png)